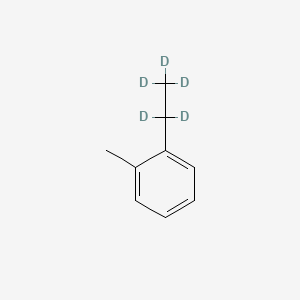
2-Ethyl-D5-toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-D5-toluene, also known as 1-Ethyl-2-methylbenzene, is a deuterated aromatic hydrocarbon. It is a stable isotope-labeled compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-D5-toluene involves the deuteration of 2-ethyl-toluene. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle high-pressure deuterium gas and ensure the purity of the final product. The compound is then purified through distillation and other separation techniques to achieve the desired isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-D5-toluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Applications De Recherche Scientifique
2-Ethyl-D5-toluene is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of 2-Ethyl-D5-toluene involves its interaction with molecular targets through its aromatic ring and ethyl group. The deuterium atoms provide stability and allow for precise tracking in various reactions and processes. The compound’s effects are primarily observed in its ability to undergo substitution and oxidation reactions, which are facilitated by the resonance stabilization of the aromatic ring .
Comparaison Avec Des Composés Similaires
2-Ethyl-D5-toluene can be compared with other deuterated aromatic hydrocarbons such as:
Toluene-D5: Similar in structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
Ethylbenzene-D5: Similar but with the ethyl group in a different position, affecting its reactivity and applications.
Xylene-D10: Contains two methyl groups, providing different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific isotopic labeling and the position of the ethyl group, which influences its chemical behavior and applications .
Propriétés
Formule moléculaire |
C9H12 |
|---|---|
Poids moléculaire |
125.22 g/mol |
Nom IUPAC |
1-methyl-2-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3/i1D3,3D2 |
Clé InChI |
HYFLWBNQFMXCPA-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC=C1C |
SMILES canonique |
CCC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



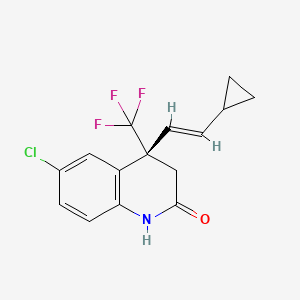
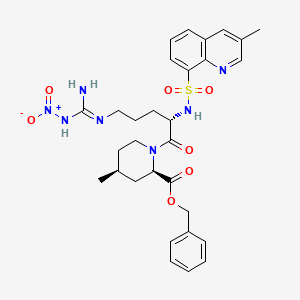
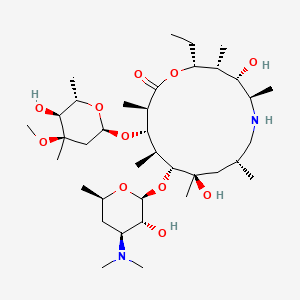
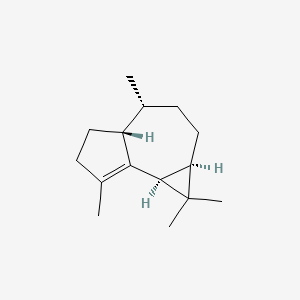
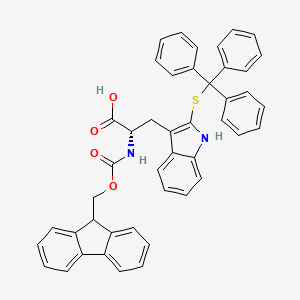
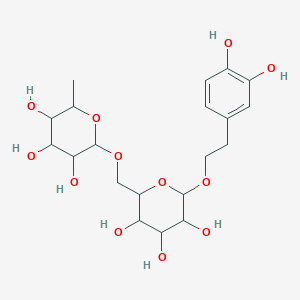

![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
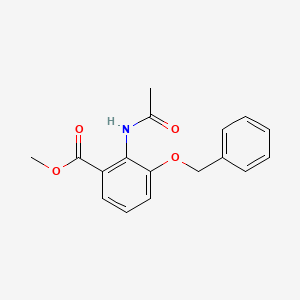
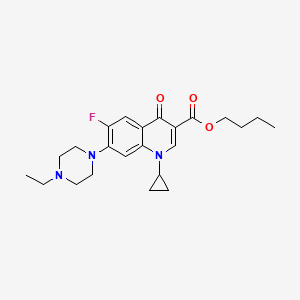
![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)
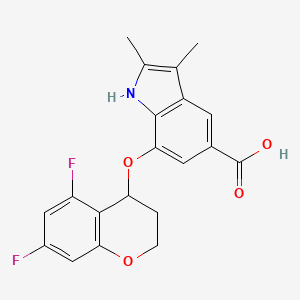
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
